molecular formula C14H20N2O B3026206 Meprocin CAS No. 763035-03-6

Meprocin

Cat. No.: B3026206
CAS No.: 763035-03-6
M. Wt: 232.32 g/mol
InChI Key: XFQDDPQGBLSNCN-UHFFFAOYSA-N
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Description

Meprocin, also known as 4-Hydroxy-N-methyl-N-propyltryptamine, is a psychedelic compound belonging to the tryptamine class of chemical compounds. It is a higher homologue of the naturally occurring substituted tryptamine psilocin and is the 4-hydroxyl analog of N-methyl-N-propyltryptamine. This compound was first synthesized and bioassayed by biochemist Alexander Shulgin and is known for its psychedelic effects, which include visual distortion, vertigo, and slight insomnia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Meprocin involves the following steps:

    Starting Material: The synthesis begins with the precursor compound, N-methyl-N-propyltryptamine.

    Hydroxylation: The key step involves the hydroxylation of the 4-position on the indole ring of N-methyl-N-propyltryptamine to form 4-Hydroxy-N-methyl-N-propyltryptamine (this compound).

    Reaction Conditions: The hydroxylation reaction typically requires specific reagents and conditions, such as the use of oxidizing agents and controlled temperature settings.

Industrial Production Methods: Industrial production of this compound is not well-documented due to its classification as a research chemical. the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and consistency through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions: Meprocin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms, potentially altering its psychoactive properties.

    Substitution: Substitution reactions can introduce different functional groups at various positions on the indole ring.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution Reagents: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Reduced forms of this compound with altered psychoactive properties.

    Substitution Products: Compounds with different functional groups attached to the indole ring.

Scientific Research Applications

Meprocin has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of tryptamine derivatives and their chemical properties.

    Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic applications.

    Medicine: Explored for its potential use in psychotherapy and treatment of mental health disorders.

    Industry: Limited industrial applications due to its classification as a research chemical, but it may be used in the development of new psychoactive substances.

Mechanism of Action

Meprocin exerts its effects by interacting with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The compound’s psychoactive effects are primarily mediated through the activation of these serotonin receptors, which play a crucial role in regulating mood and sensory perception .

Comparison with Similar Compounds

    Psilocin: A naturally occurring psychedelic compound found in certain mushrooms. It is structurally similar to Meprocin but has a different side chain.

    N-methyl-N-propyltryptamine: The precursor compound to this compound, lacking the hydroxyl group at the 4-position.

    4-Hydroxy-N,N-dimethyltryptamine (4-HO-DMT): Another psychedelic tryptamine with a similar structure but different side chains.

Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which includes a hydroxyl group at the 4-position and a propyl group on the nitrogen atom. This structural configuration contributes to its distinct pharmacological profile and psychoactive effects, differentiating it from other tryptamine derivatives.

Properties

IUPAC Name

3-[2-[methyl(propyl)amino]ethyl]-1H-indol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-3-8-16(2)9-7-11-10-15-12-5-4-6-13(17)14(11)12/h4-6,10,15,17H,3,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQDDPQGBLSNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)CCC1=CNC2=C1C(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90904008
Record name 4-Hydroxy-N-methyl-n-propyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90904008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763035-03-6
Record name 3-[2-(Methylpropylamino)ethyl]-1H-indol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=763035-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meprocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0763035036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-N-methyl-n-propyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90904008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEPROCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37A55H0XW4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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